molecular formula C9H12N2O3 B7881188 ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate

ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate

Cat. No.: B7881188
M. Wt: 196.20 g/mol
InChI Key: XGSSAVKYZMJLPD-UHFFFAOYSA-N
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Description

Compound “ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate” is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure using a base-catalyzed reaction.

    Step 2: Introduction of functional groups through substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Utilizing high-throughput reactors to produce large quantities.

    Purification: Employing techniques such as distillation, chromatography, and recrystallization.

    Quality Control: Ensuring the final product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: Compound “ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield different products.

    Substitution: Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Involves reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes halogens or other electrophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Compound “ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties and potential drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which compound “ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate” exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or activating a receptor in a pharmacological study.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups.

    Compound B: Has a comparable mechanism of action but varies in potency and selectivity.

    Compound C: Exhibits similar chemical reactivity but is used in different applications.

Uniqueness: Compound “ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate” stands out due to its specific combination of structural features and reactivity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)8(12)11-6(3)10-7/h4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSSAVKYZMJLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N=C(N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C(=O)N=C(N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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